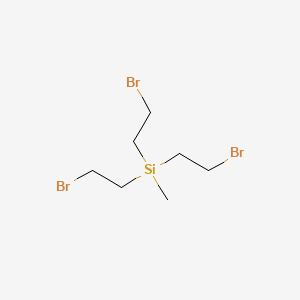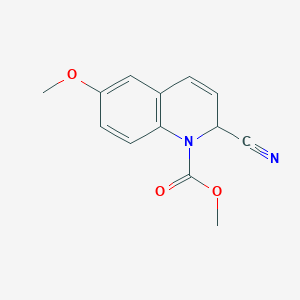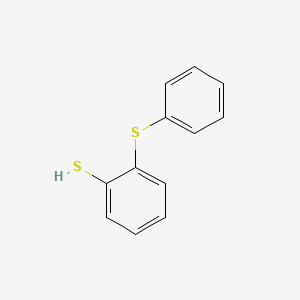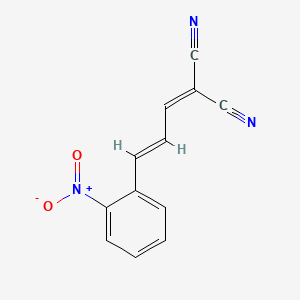![molecular formula C7H8N2O3S B14653512 1-hydroxy-2-[(E)-sulfamoyliminomethyl]benzene](/img/structure/B14653512.png)
1-hydroxy-2-[(E)-sulfamoyliminomethyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-hydroxy-2-[(E)-sulfamoyliminomethyl]benzene is an organic compound that features a benzene ring substituted with a hydroxyl group and a sulfamoyliminomethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-2-[(E)-sulfamoyliminomethyl]benzene typically involves the introduction of the sulfamoyliminomethyl group to a benzene ring that already has a hydroxyl group. One common method involves the reaction of 2-hydroxybenzaldehyde with sulfamide under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol. The reaction mixture is heated to facilitate the formation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-hydroxy-2-[(E)-sulfamoyliminomethyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfamoyliminomethyl group can be reduced to form an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Formation of 2-hydroxybenzaldehyde or 2-hydroxybenzoic acid.
Reduction: Formation of 1-hydroxy-2-aminomethylbenzene.
Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1-hydroxy-2-[(E)-sulfamoyliminomethyl]benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-hydroxy-2-[(E)-sulfamoyliminomethyl]benzene involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the sulfamoyliminomethyl group can interact with enzymes and proteins. These interactions can lead to the inhibition of enzyme activity or modulation of protein function, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-hydroxy-2-nitrobenzene: Similar structure but with a nitro group instead of a sulfamoyliminomethyl group.
2-hydroxybenzaldehyde: Lacks the sulfamoyliminomethyl group but has a similar hydroxyl group.
1-hydroxy-2-aminomethylbenzene: Formed by the reduction of the sulfamoyliminomethyl group to an amine.
Uniqueness
1-hydroxy-2-[(E)-sulfamoyliminomethyl]benzene is unique due to the presence of the sulfamoyliminomethyl group, which imparts distinct chemical and biological properties. This group can participate in specific interactions that are not possible with other similar compounds, making it valuable for various applications.
Eigenschaften
Molekularformel |
C7H8N2O3S |
|---|---|
Molekulargewicht |
200.22 g/mol |
IUPAC-Name |
1-hydroxy-2-[(E)-sulfamoyliminomethyl]benzene |
InChI |
InChI=1S/C7H8N2O3S/c8-13(11,12)9-5-6-3-1-2-4-7(6)10/h1-5,10H,(H2,8,11,12)/b9-5+ |
InChI-Schlüssel |
PWFOOLJGPSTBGD-WEVVVXLNSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=N/S(=O)(=O)N)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NS(=O)(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


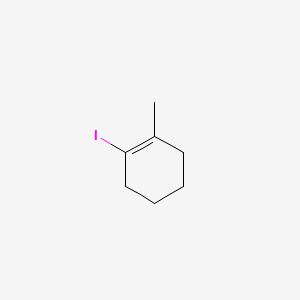
![4-chloro-N-[(4-chlorophenyl)sulfamoyl]aniline](/img/structure/B14653444.png)
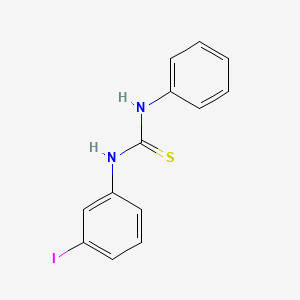
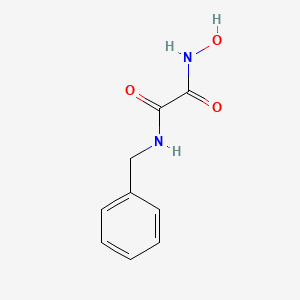

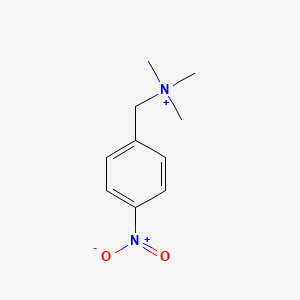
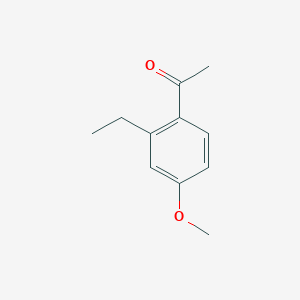
![(E)-1-(4-Fluorophenyl)-N-[4'-(octyloxy)[1,1'-biphenyl]-4-yl]methanimine](/img/structure/B14653482.png)
![(E,E)-N,N'-(Dodecane-1,12-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14653485.png)

